2-Chloro-3-oxooctanenitrile
Description
2-Chloro-3-oxooctanenitrile (C₈H₁₂ClNO, molecular weight 173.45 g/mol) is an aliphatic nitrile derivative featuring a chloro group at position 2 and a ketone (oxo) group at position 3 on an octane backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity is governed by the electron-withdrawing nitrile and oxo groups, which activate the chloro substituent for nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-chloro-3-oxooctanenitrile |
InChI |
InChI=1S/C8H12ClNO/c1-2-3-4-5-8(11)7(9)6-10/h7H,2-5H2,1H3 |
InChI Key |
ULUIIFILCWGOHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-Chloro-3-oxooctanenitrile with two analogs:
Key Observations :
- Backbone Differences: The aliphatic octane chain in the target compound confers higher hydrophobicity compared to the shorter butanoate (C4) or aromatic phenyl derivatives.
- Functional Groups: The nitrile group in this compound and 2-(4-chlorophenyl)-3-oxobutanenitrile enhances electrophilicity, whereas the ester group in Ethyl 2-chloro-3-oxobutanoate facilitates hydrolysis to carboxylic acids.
Physical and Chemical Properties
Key Observations :
Key Observations :
Stability and Toxicity
- This compound : Stable under anhydrous conditions but prone to hydrolysis in acidic/basic environments. Releases toxic HCN upon degradation.
- 2-(4-Chlorophenyl)-3-oxobutanenitrile : Enhanced stability due to aromatic conjugation; moderate toxicity .
- Ethyl 2-chloro-3-oxobutanoate: Less toxic than nitriles but requires handling precautions due to chloroester reactivity .
Research Findings and Trends
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